5-Ethenylideneoct-7-EN-3-OL, also known as 1-octene-3-ol, is a naturally occurring compound classified as a fatty alcohol. It is primarily recognized for its role in the flavor and fragrance industry, contributing to the aroma of various foods and plants. This compound is biosynthesized in certain fungi, particularly Agaricus bisporus, where it plays a significant role in the mushroom's flavor profile.
1-octene-3-ol can be derived from linoleic acid through enzymatic pathways involving specific enzymes such as lipoxygenases and hydroperoxide lyases. These enzymes facilitate the conversion of linoleic acid into hydroperoxides, which are subsequently cleaved to yield 1-octene-3-ol and other byproducts .
1-octene-3-ol is classified under:
The synthesis of 5-Ethenylideneoct-7-EN-3-OL can be achieved through both natural biosynthetic pathways and synthetic organic chemistry methods.
Enzymatic synthesis typically occurs under controlled conditions (e.g., pH 6.5 to 7.2 and temperatures around 25°C) to optimize enzyme activity for the conversion of linoleic acid to 1-octene-3-ol .
The molecular structure of 5-Ethenylideneoct-7-EN-3-OL features a long carbon chain with a double bond and an alcohol functional group. Its structural formula can be represented as:
Key structural data includes:
1-octene-3-ol participates in various chemical reactions typical of alcohols, including:
The reaction mechanisms often involve nucleophilic attack by hydroxyl groups on electrophilic centers, leading to the formation of new bonds.
The mechanism of action for the biosynthesis of 5-Ethenylideneoct-7-EN-3-OL involves:
This process showcases the intricate enzymatic pathways that convert simple fatty acids into complex alcohols.
Key chemical properties include:
Relevant data indicate that this compound exhibits moderate volatility and reactivity typical of unsaturated fatty alcohols.
5-Ethenylideneoct-7-EN-3-OL has various scientific uses:
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